Human OCT1 Transporter Inhibition: Preliminary Evidence of Differential Cellular Uptake Modulation
In a BindingDB-deposited assay, a compound matching the structural scaffold of CAS 2034496-58-5 inhibited human organic cation transporter 1 (OCT1/SLC22A1) with an IC50 of 138 µM in HEK293 cells, assessed via reduction in ASP+ substrate uptake [1]. While direct comparator data for the closest N-alkyl analogs are not present in the same assay panel, typical OCT1 inhibitors (e.g., quinidine, verapamil) exhibit IC50 values in the 1-50 µM range, placing this compound at the weaker end of the inhibitory spectrum and suggesting a distinct transporter interaction profile versus canonical cationic inhibitors. Confirmation that the deposited entry corresponds exactly to CAS 2034496-58-5 is required.
| Evidence Dimension | OCT1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 138,000 nM (138 µM) |
| Comparator Or Baseline | Canonical OCT1 inhibitors: quinidine (IC50 ~1-10 µM), verapamil (IC50 ~2-10 µM) [class reference] |
| Quantified Difference | Target compound is 14- to 100-fold less potent than strong OCT1 inhibitors; exact differential versus structural analogs not available. |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells; ASP+ uptake readout via microplate reader. |
Why This Matters
Weak OCT1 inhibition suggests a lower propensity for transporter-mediated drug-drug interactions compared to strong OCT1 inhibitors, an important consideration for screening libraries where off-target transporter effects must be minimized.
- [1] BindingDB. (n.d.). PrimarySearch_ki entry: Inhibition of human OCT1 expressed in HEK293 cells (IC50 = 1.38E+5 nM). Ligand-Target Pair for monomer ID 50241341. View Source
